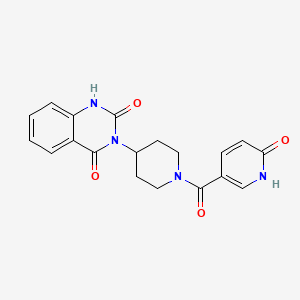![molecular formula C16H27NO4 B2762581 2-[(4Ar,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid CAS No. 2361609-90-5](/img/structure/B2762581.png)
2-[(4Ar,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4Ar,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid is an intriguing organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple reaction steps. It starts with the preparation of the octahydroquinoline core, which is then modified by introducing the acetic acid group and the 2-methylpropan-2-yl oxycarbonyl group.
Formation of the Octahydroquinoline Core: This can be achieved through hydrogenation reactions involving quinoline derivatives.
Introduction of Acetic Acid Group: This step often involves acylation reactions where an acyl chloride or anhydride reacts with the octahydroquinoline.
Addition of 2-methylpropan-2-yl Oxycarbonyl Group: Carbamate formation through reactions with isocyanates or similar reagents can introduce this group under controlled conditions.
Industrial Production Methods: For industrial production, methods such as batch or continuous flow synthesis may be employed. Ensuring the purity of the intermediates and the final product is crucial, and purification techniques such as recrystallization or chromatography are typically used.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes: This compound can undergo various chemical reactions:
Oxidation and Reduction: The octahydroquinoline core may be oxidized to form quinoline derivatives, while reduction reactions could further saturate the compound.
Substitution Reactions: The carbamate group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bonds within the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Common Reagents and Conditions Used:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride can be used.
Substitution: Nucleophiles like amines or thiols are typical reagents.
Major Products Formed: The major products formed from these reactions vary but can include derivatives of quinoline, acetic acid, and substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to be a building block for various synthetic routes.
Biology and Medicine: In biological and medicinal research, derivatives of octahydroquinolines have shown potential as pharmaceuticals, particularly in the development of drugs targeting neurological conditions or as anticancer agents.
Industry: In industry, this compound’s stability and reactivity make it useful in the formulation of specialty chemicals and materials.
Wirkmechanismus
Mechanism of Effects: The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The octahydroquinoline core can engage in hydrogen bonding or hydrophobic interactions, influencing the activity of biological pathways.
Molecular Targets and Pathways: The specific pathways involve interactions with cellular signaling molecules or structural proteins, altering biological processes at the molecular level.
Vergleich Mit ähnlichen Verbindungen
2-[(4Ar,8aS)-1-[(tert-butoxy)carbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid
2-[(4Ar,8aS)-1-[(tert-butoxy)carbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]propanoic acid
Uniqueness: What sets 2-[(4Ar,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid apart is its specific substitution pattern, which can result in unique reactivity and biological activity compared to its analogues.
And that’s the scoop on this fascinating compound. Anything you’d like to dive deeper into?
Eigenschaften
IUPAC Name |
2-[(4aR,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-6-9-16(11-13(18)19)8-5-4-7-12(16)17/h12H,4-11H2,1-3H3,(H,18,19)/t12-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENWRPCQGGFVCU-BLLLJJGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1CCCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2([C@@H]1CCCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2762499.png)


![5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one](/img/new.no-structure.jpg)
![1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2762505.png)
![3-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2762506.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2762507.png)

![2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2762510.png)
![4-(dimethylsulfamoyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]benzamide](/img/structure/B2762512.png)


![N-[1-(4-Fluorophenyl)-3-morpholin-4-ylpropyl]prop-2-enamide](/img/structure/B2762517.png)
